4-Bromo-3-chloroanisole
Overview
Description
4-Bromo-3-chloroanisole is a halogenated methoxybenzene, a class of compounds that are ubiquitous in the environment but not produced in large technical quantities. These compounds, including various halogenated anisoles, have been detected in the marine troposphere, indicating their widespread presence and potential mixed biogenic and anthropogenic origins .
Synthesis Analysis
The synthesis of halogenated compounds related to 4-Bromo-3-chloroanisole can be complex, involving multiple steps and reagents. For instance, the synthesis of 4-chloroisoxazoles from (E/Z)-alkynyl-O-methyl oximes through chlorinative cyclization has been reported, which also allows for the synthesis of bromo- and iodoisoxazoles using different reagents . Additionally, the novel oxazole building block, 4-bromomethyl-2-chlorooxazole, has been synthesized and used in palladium-catalyzed cross-coupling reactions to create a range of 2,4-disubstituted oxazoles .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Bromo-3-chloroanisole, such as 4-bromopyrazole derivatives, has been elucidated using techniques like X-ray crystallography. These studies reveal the orientation of the molecular planes and the presence of intra- and inter-molecular hydrogen bonds that stabilize the crystal structure .
Chemical Reactions Analysis
Halogenated compounds like 4-Bromo-3-chloroanisole can undergo various chemical reactions. For example, N-Bromoacetamide-mediated domino cyclization and elimination reactions have been used to synthesize 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates . Furthermore, chloro and bromo substituted indanyl tetrazoles and methyltetrazoles have been synthesized and evaluated for their analgesic activity, demonstrating the potential for creating bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated anisoles are influenced by their molecular structure and the presence of halogen atoms. These properties can affect their environmental distribution, reactivity, and biological activity. The analgesic activity of bromo and chloro substituted compounds, for instance, has been shown to vary depending on the position and type of halogen substitution, as well as the structure of the molecule .
Scientific Research Applications
Catalytic Applications
4-Bromo-3-chloroanisole and related compounds play a significant role in catalytic processes. For instance, Monopoli et al. (2010) discuss the use of glucose as a reductant in the palladium-catalyzed homocoupling of bromo- and chloroarenes, including electron-rich chloroarenes like 4-chloroanisole, in water. This process highlights the potential of 4-Bromo-3-chloroanisole in sustainable and environmentally friendly chemical synthesis (Monopoli et al., 2010).
Environmental Presence and Impact
The environmental impact and presence of halogenated methoxybenzenes, such as 4-Bromo-3-chloroanisole, are studied by Führer and Ballschmiter (1998). They measured concentrations in the marine troposphere and suggested mixed biogenic and anthropogenic origins for these compounds (Führer & Ballschmiter, 1998).
Water Treatment and Quality
In the context of water treatment, Zhang et al. (2016) examined the kinetics and mechanisms of formation of earthy and musty odor compounds, including chloroanisoles, during water chlorination. They developed a kinetic model to better understand and minimize the formation of these compounds, which are often reported as off-flavor compounds in drinking water (Zhang et al., 2016).
Chemical Reactions and Synthesis
Ukisu (2019) explored the hydrogen-transfer hydrodehalogenation of brominated anisoles, chlorinated anisoles, and bromochloroanisoles, showing the stepwise conversion to anisole. This research demonstrates the importance of 4-Bromo-3-chloroanisole in understanding the dehalogenation reactions of halogenated anisoles (Ukisu, 2019).
Electrocatalysis and Energy Storage
In the field of electrocatalysis, Lee and Cho (2007) discovered that 3-chloroanisole, a related compound to 4-Bromo-3-chloroanisole, is effective for overcharge protection in Li-ion cells, suggesting potential applications in energy storage and battery safety (Lee & Cho, 2007).
Photolysis and Organic Chemistry
Silva et al. (2006) studied the photolysis of 4-chloroanisole in the presence of oxygen, revealing insights into the photochemistry of chlorinated anisoles, which can be relevant for understanding the behavior of 4-Bromo-3-chloroanisole under similar conditions (Silva et al., 2006).
Safety And Hazards
4-Bromo-3-chloroanisole is classified under the GHS07 hazard class . It has hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
1-bromo-2-chloro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFFQYRWSRMBQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373596 | |
Record name | 4-Bromo-3-chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloroanisole | |
CAS RN |
50638-46-5 | |
Record name | 1-Bromo-2-chloro-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50638-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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